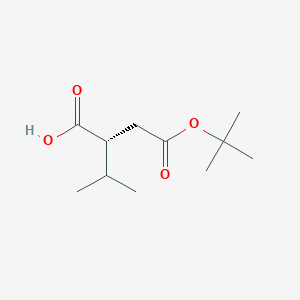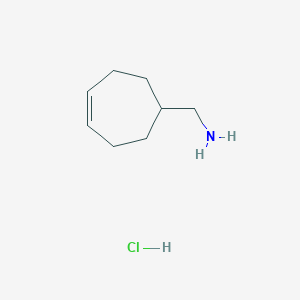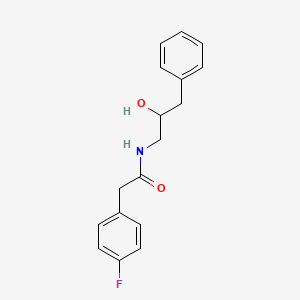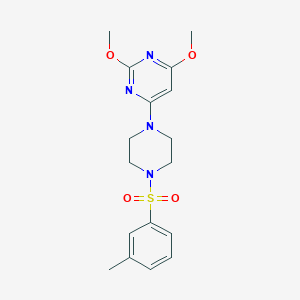
2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B cell receptor signaling and is involved in the pathogenesis of various B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the synthesis of novel heterocyclic compounds derived from pyrimidine, showing potential anti-inflammatory and analgesic properties. For example, Abu‐Hashem et al. (2020) synthesized various heterocyclic compounds, including thiazolopyrimidines, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the utility of pyrimidine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Antiproliferative Activity Against Cancer Cell Lines
Derivatives of pyrimidine have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, indicating the potential for cancer treatment. Mallesha et al. (2012) reported on a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, with some showing good activity against various cancer cell lines (Mallesha et al., 2012).
Antimicrobial Activity
Dithiocarbamate derivatives bearing pyrimidine and piperazine groups have shown promising antimicrobial activities, suggesting applications in developing new antibacterial agents. Yurttaş et al. (2016) synthesized a series of such derivatives, with some displaying significant antimicrobial potency (Yurttaş et al., 2016).
Synthesis of Polyamides
Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides containing pyrimidine and adenine, exploring the applications of pyrimidine derivatives in material science, specifically in creating polymers with potential novel properties (Hattori & Kinoshita, 1979).
Eigenschaften
IUPAC Name |
2,4-dimethoxy-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-13-5-4-6-14(11-13)26(22,23)21-9-7-20(8-10-21)15-12-16(24-2)19-17(18-15)25-3/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRSABOCRORYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2637973.png)
![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)
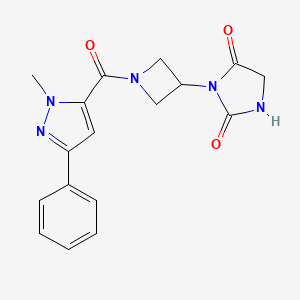
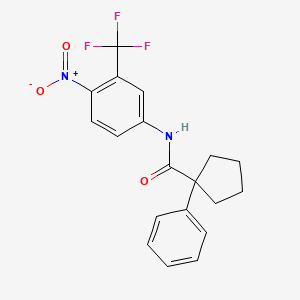
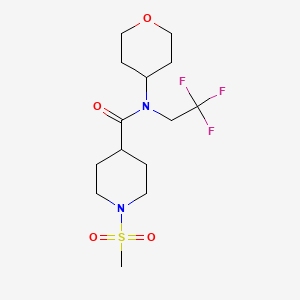
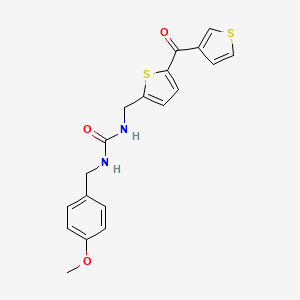
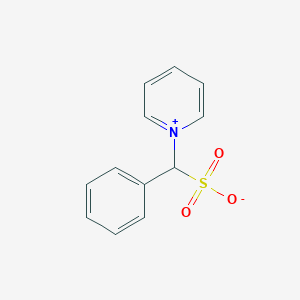
![(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2637987.png)


